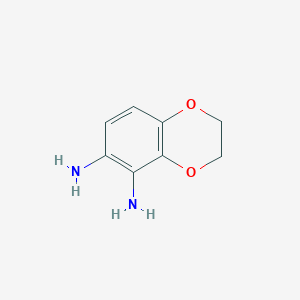

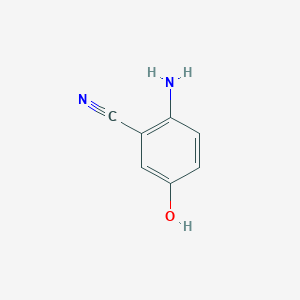

2-Amino-5-hydroxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-hydroxybenzonitrile (AHBN) is an organic compound that is widely used in research laboratories for its wide range of applications. AHBN is a highly versatile compound that can be used in a variety of scientific research applications, including synthesis, drug development, and biochemistry. It has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Analytical Methods in Determining Antioxidant Activity

The study of antioxidants is crucial in various fields, including food engineering, medicine, and pharmacy. Techniques based on the transfer of hydrogen atoms or electrons, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are used to determine the antioxidant capacity of compounds. These methods, relying on spectrophotometry, have been applied to analyze antioxidants or determine the antioxidant capacity of complex samples, highlighting the importance of chemical structures like 2-Amino-5-hydroxybenzonitrile in understanding antioxidant activity and potential applications in enhancing food safety and therapeutic efficacy (Munteanu & Apetrei, 2021).

Hydrophilic Interaction Chromatography for Polar Compounds

Hydrophilic interaction chromatography (HILIC) is a valuable technique for separating polar, weakly acidic, or basic samples, including compounds structurally related to this compound. This method is especially advantageous for analyzing peptides, proteins, and various natural compounds, offering complementary selectivity to reversed-phase modes and enhancing ionization efficiency in mass spectrometry, which is critical for identifying and quantifying polar substances in complex biological matrices (Jandera, 2011).

Role in Serotonergic System and Psychiatric Disorders

Compounds affecting the serotonergic system, including 5-Hydroxytryptamine 2A receptor antagonists, have been evaluated for treating various psychiatric disorders, underscoring the importance of structural features akin to this compound. These studies indicate the potential of such compounds in modulating mood and behavior, with implications for developing new treatments for schizophrenia, mood disorders, and other psychiatric conditions (Mestre, Zurowski, & Fox, 2013).

Antimicrobial Potential of Chitosan and Derivatives

The antimicrobial activity of chitosan, an aminopolysaccharide, and its derivatives is a critical area of research with significant implications for water detoxification and treatment. This body of work demonstrates the potential of chemical structures with amino groups for developing new antimicrobial agents and strategies for purifying water and wastewater, showcasing the broader applications of compounds with functionalities similar to this compound (Raafat & Sahl, 2009).

Safety and Hazards

Propiedades

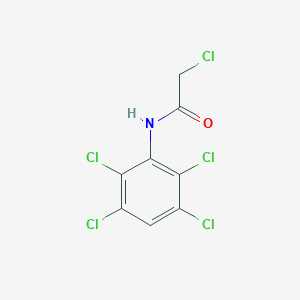

IUPAC Name |

2-amino-5-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQCSIAXHUORC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603057 |

Source

|

| Record name | 2-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116423-58-6 |

Source

|

| Record name | 2-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.